N-(2-Methoxy-5-methyl-phenyl)-3-[(naphthalene-1-carbonyl)-hydrazono]-butyramide
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Overview
Description
(3E)-N-(2-Methoxy-5-methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-Methoxy-5-methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Naphthalenyl Intermediate: This step involves the reaction of naphthalene with formamide under specific conditions to form the naphthalenyl formamido intermediate.
Coupling with Methoxy-Methylphenyl Group: The intermediate is then reacted with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Final Cyclization: The final step involves cyclization under acidic or basic conditions to yield (3E)-N-(2-Methoxy-5-methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-Methoxy-5-methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methylphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of naphthalenyl oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3E)-N-(2-Methoxy-5-methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-N-(2-Methoxy-5-methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound’s unique structure allows it to modulate specific biochemical pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(2-Methoxyphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide
- (3E)-N-(2-Methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide
- (3E)-N-(2-Methoxy-5-chlorophenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide
Uniqueness
(3E)-N-(2-Methoxy-5-methylphenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-15-11-12-21(29-3)20(13-15)24-22(27)14-16(2)25-26-23(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-13H,14H2,1-3H3,(H,24,27)(H,26,28)/b25-16+ |
InChI Key |
DSKDLFDRQAUDHT-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=CC3=CC=CC=C32)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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